N-(2-(1H-indol-1-yl)ethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide
Description
N-(2-(1H-indol-1-yl)ethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide is a benzimidazole-carboxamide derivative featuring a 4,5,6,7-tetrahydrobenzoimidazole core, a methyl substituent at position 2, and an indole-containing ethylamine side chain.
Properties
IUPAC Name |
N-(2-indol-1-ylethyl)-2-methyl-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O/c1-13-21-16-7-6-15(12-17(16)22-13)19(24)20-9-11-23-10-8-14-4-2-3-5-18(14)23/h2-5,8,10,15H,6-7,9,11-12H2,1H3,(H,20,24)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRJNFYGMLJALTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)CC(CC2)C(=O)NCCN3C=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(1H-indol-1-yl)ethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its complex structure, which includes an indole moiety and a benzoimidazole ring. The presence of these heterocycles contributes to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Anticancer Activity : The compound has shown promising results in inhibiting the growth of various cancer cell lines.
- Anti-inflammatory Effects : It has been reported to reduce inflammation markers in vitro and in vivo.
- Neuroprotective Properties : Potential neuroprotective effects have been observed in preliminary studies.
The biological activity of this compound can be attributed to several mechanisms:
- Cell Cycle Arrest : Studies have demonstrated that it induces cell cycle arrest in cancer cells, preventing their proliferation.
- Apoptosis Induction : The compound promotes apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
- Inhibition of Kinases : It inhibits key signaling pathways involved in cancer progression, such as ERK and CDK pathways.
Anticancer Activity
A study evaluated the effects of the compound on human lung cancer cells (A549). Results indicated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value determined to be around 8 µM. The mechanism involved apoptosis and cell cycle arrest at the G2/M phase.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 | 8 | Apoptosis, Cell Cycle Arrest |
| H1299 | 10 | Apoptosis Induction |
Anti-inflammatory Effects
In an animal model of carrageenan-induced paw edema, the compound demonstrated a dose-dependent reduction in swelling. At a dose of 20 mg/kg, it reduced edema by approximately 60%, comparable to standard anti-inflammatory drugs.
| Treatment | Dose (mg/kg) | Edema Reduction (%) |
|---|---|---|
| Compound | 20 | 60 |
| Indomethacin | 10 | 70 |
Neuroprotective Properties
Preliminary studies on neuroprotection involved assessing the compound's effects on neuronal cell lines exposed to oxidative stress. The results showed that treatment with the compound significantly reduced cell death and increased the expression of neuroprotective factors such as BDNF.
Comparison with Similar Compounds
Key Observations :
- The indole moiety (present in the target compound and ’s intermediate) is associated with enhanced binding to enzymes like BACE1 (β-secretase), a target in Alzheimer’s disease .
- Piperazine- or benzylpiperazine-containing analogs (e.g., PZ1) exhibit moderate yields (21–28%) due to steric challenges during coupling, whereas dimethylaminoethyl derivatives (e.g., 14d) achieve higher purity (>99%) via optimized HATU-mediated reactions .
Physicochemical Properties
| Property | Target Compound | PZ1 (8) | Compound 14d |
|---|---|---|---|
| Molecular Weight | ~379.4 g/mol (estimated) | 474.22 g/mol | 407.45 g/mol |
| Melting Point | N/A | 246–248°C | N/A |
| Key NMR Signals | - Indole H (δ 7.0–7.5 ppm) - Tetrahydro CH2 (δ 1.5–2.5 ppm) |
- Piperazine CH2 (δ 2.7–3.7 ppm) - Aromatic H (δ 7.0–8.0 ppm) |
- Dimethylamino CH3 (δ 2.2–2.4 ppm) |
Q & A
Q. What are the recommended spectroscopic methods for characterizing the structural integrity of N-(2-(1H-indol-1-yl)ethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR to confirm the presence of the indole NH proton (~10–12 ppm), tetrahydrobenzimidazole methyl groups (~1.5–2.5 ppm), and carboxamide carbonyl carbon (~165–175 ppm). Assign peaks using 2D-COSY or HSQC for overlapping signals .
- Infrared (IR) Spectroscopy: Identify key functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹, indole NH stretch at ~3400 cm⁻¹) .
- Mass Spectrometry (HRMS): Validate molecular weight with high-resolution ESI-MS or MALDI-TOF, ensuring isotopic patterns match theoretical values .
Q. How can researchers optimize the synthetic yield of this compound given its complex heterocyclic framework?
Methodological Answer:
- Stepwise Synthesis: Break the molecule into fragments (e.g., indole-ethylamine and tetrahydrobenzimidazole-carboxamide moieties). Couple using EDC/HOBt or DCC in anhydrous DMF under nitrogen to minimize hydrolysis .
- Solvent Selection: Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates. Avoid protic solvents that may protonate the indole nitrogen .
- Catalytic Conditions: Test Pd-catalyzed cross-coupling for aryl-alkyl linkages, optimizing temperature (60–80°C) and reaction time (12–24 hrs) .
Q. What are the critical solubility considerations for in vitro assays involving this compound?
Methodological Answer:
- Solvent Compatibility: Pre-dissolve in DMSO (≤1% v/v) for stock solutions. Dilute in assay buffers (e.g., PBS) with 0.1% Tween-80 to prevent aggregation .
- pH-Dependent Solubility: Test solubility across pH 4–8 using UV-Vis spectroscopy. Carboxamide and indole groups may protonate/deprotonate, affecting aqueous stability .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with improved pharmacological activity?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinase domains). Prioritize derivatives with hydrogen bonds to catalytic residues (e.g., ATP-binding pockets) .
- QSAR Modeling: Corrogate substituent effects (e.g., methyl groups on tetrahydrobenzimidazole) with IC₅₀ values from enzyme inhibition assays. Use ML algorithms (Random Forest, SVM) to predict bioactivity .
Q. What experimental strategies resolve contradictions in reported biological activity data for benzimidazole-indole hybrids?
Methodological Answer:
- Assay Standardization: Replicate assays under controlled conditions (e.g., ATP concentration in kinase assays, cell passage number in cytotoxicity studies). Use reference inhibitors (e.g., staurosporine) as internal controls .
- Off-Target Profiling: Screen against related targets (e.g., cytochrome P450 enzymes) via fluorescence polarization or SPR to identify nonspecific binding .
Q. How can researchers validate the metabolic stability of this compound in preclinical models?
Methodological Answer:
- In Vitro Microsomal Assays: Incubate with liver microsomes (human/rodent) and NADPH. Monitor parent compound depletion via LC-MS/MS. Calculate intrinsic clearance (Cl₍ᵢₙₜ₎) .
- Isotopic Labeling: Synthesize a deuterated analog to track metabolic hotspots (e.g., indole ethyl chain) using ²H NMR or mass fragmentation patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
